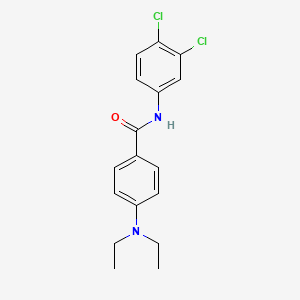

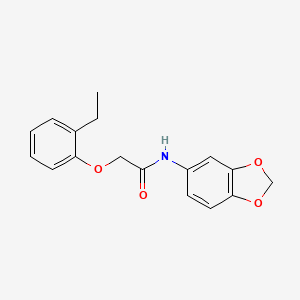

![molecular formula C14H20N2O4S B5509278 N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide](/img/structure/B5509278.png)

N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sulfonamide compounds, including N-ethyl-1-[(4-methoxyphenyl)sulfonyl]prolinamide, often involves complex reactions utilizing rhodium(II) catalysis. For example, Davies et al. (1996) describe the asymmetric cyclopropanation by rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes, which is a practical approach for the enantioselective synthesis of cyclopropane derivatives, potentially relevant for synthesizing compounds with similar structural features (Davies et al., 1996).

Molecular Structure Analysis

Kikkawa et al. (2019) conducted a systematic analysis of the crystal structure of secondary aromatic sulfonamides, highlighting the characteristic hydrogen bonding observed in these molecules. Their study provides insights into the molecular structure of sulfonamide compounds, suggesting that intermolecular hydrogen bonding plays a crucial role in the structural stability and assembly of these molecules, which could extend to compounds like this compound (Kikkawa et al., 2019).

Chemical Reactions and Properties

The chemical reactions and properties of sulfonamides can be complex, involving interactions with various reagents and catalysts. For instance, Fernández et al. (2014) discuss the use of ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, offering a pathway for synthesizing functionalized sulfones. This research can provide a foundation for understanding the chemical reactions this compound may undergo and its reactive properties (Fernández et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamides, including their solubility, melting point, and crystalline structure, are critical for their practical applications. Research by Shruthi et al. (2019) on the synthesis, optical, and thermal properties of a novel heterocyclic compound provides valuable information on the methods used to characterize these properties, which could be applied to this compound (Shruthi et al., 2019).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as reactivity with other chemical species, stability under various conditions, and potential for undergoing specific chemical transformations, are essential for their application in synthesis and drug development. Pretzer and Repta (1987) explored the stability and mechanism of degradation of sulfonamide derivatives, providing insights that could be relevant to understanding the chemical stability and reactivity of this compound (Pretzer & Repta, 1987).

Wissenschaftliche Forschungsanwendungen

Catalytic Asymmetric Benzylic C-H Activation

Tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinate]dirhodium catalyzed decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes results in benzylic C-H activation by means of a rhodium-carbenoid-induced C-H insertion. This process demonstrates the potential of sulfonyl compounds in catalytic asymmetric synthesis, highlighting their role in creating regioselective and enantioselective products, which is crucial for the development of pharmaceuticals and fine chemicals (Davies, H., Jin, Qihui, Ren, P., & Kovalevsky, A., 2002).

Hydrogen Bonding in Aromatic Sulfonamides

The study of hydrogen bonding in the crystal structure of secondary aromatic sulfonamides, including those with methoxy groups on the benzene rings, reveals the intricate hydrogen-bonding patterns and their impact on chiral crystallization. This research provides insights into the structural and electronic properties of sulfonamide compounds, which are relevant to drug design and material science applications (Kikkawa, Shoko et al., 2019).

Antitumor Activity of Sulfonamides

Compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, revealing the potential of specific sulfonamides as potent cell cycle inhibitors. This research underscores the therapeutic applications of sulfonamides in cancer treatment, highlighting their role in disrupting cellular processes critical for tumor growth (Owa, T. et al., 2002).

Electrolytes for Rechargeable Lithium Batteries

Sulfones with oligoethylene glycol segments have been synthesized and tested for their application in rechargeable lithium batteries. These compounds exhibit unique electrochemical properties, such as wide electrochemical stability windows, making them suitable as electrolytes in energy storage devices. The study contributes to the development of more efficient and durable lithium batteries, essential for renewable energy technologies (Sun, Xiao‐Guang & Angell, C., 2005).

Synthesis and Characterization of Antimicrobial Sulfonamides

A series of novel sulfonamides have been synthesized and characterized for their antimicrobial properties. This research highlights the potential of sulfonamide derivatives as effective antibacterial and antifungal agents, contributing to the development of new treatments for infectious diseases (Patil, Bhimagouda S. et al., 2010).

Eigenschaften

IUPAC Name |

N-ethyl-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-3-15-14(17)13-5-4-10-16(13)21(18,19)12-8-6-11(20-2)7-9-12/h6-9,13H,3-5,10H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZVEBJYTHVQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)

![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)

![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)

![5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5509242.png)

![spiro[1,3-benzoxazine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B5509283.png)

![N-[2-(2-ethoxyphenyl)ethyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5509307.png)

![1-[(5-acetyl-3-thienyl)methyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid](/img/structure/B5509313.png)